Kassinin
Overview
Description
Dodecapeptide tachykinin found in the central nervous system of the amphibian Kassina senegalensis. It is similar in structure and action to other tachykinins, but is especially effective in contracting smooth muscle tissue and stimulating the micturition reflex.
Scientific Research Applications
Molecular Structure and Interaction of Kassinin
Kassinin, a tachykinin peptide of amphibian origin, exhibits significant structural changes in different environments. In aqueous solutions, Kassinin tends to adopt an extended chain conformation. However, in the presence of lipid environments like perdeuterated dodecylphosphocholine (DPC) micelles, it transitions into a helical conformation, particularly in the central core and C-terminal region. This structural flexibility is crucial for its interaction with neurokinin-1 receptors, a characteristic common among neurokinin-1 selective agonists. The conformation adopted by Kassinin in lipid environments aligns with the structural motif of neurokinin-1 selective agonists, highlighting its potential applications in understanding peptide-membrane interactions and receptor-ligand dynamics (Grace, Lynn, & Cowsik, 2001).
Biological Roles and Bioactivity
Kassinin and its biosynthetic precursors play a pivotal role in various biological processes. The structure and organization of kassinin's biosynthetic precursors, derived from cDNA cloned from skin secretion libraries, reveal intricate details about its bioactivity. Kassinin and its novel analog (Thr2, Ile9)-kassinin, identified in skin secretions, exhibit high bioactivity on rat urinary bladder smooth muscle at nanomolar concentrations. The insights into the molecular structure and the bioactive core of kassinin offer a deeper understanding of its role in regulatory processes, potentially contributing to the development of therapeutic agents targeting specific receptors or biological pathways (Wang et al., 2009).
Amyloid Peptide Interactions and Implications
The interaction of Kassinin with amyloid peptides presents intriguing implications, especially in the context of diseases like Alzheimer's. Kassinin, along with other tachykinin peptides, shares similar primary sequences with the amyloid-β peptide Aβ25-35. This similarity allows the exploration of Kassinin's role in amyloid aggregation and its potential therapeutic implications. Notably, the charge of the C-terminus in Kassinin significantly influences its aggregation kinetics. Understanding these interactions and the distinct behaviors of Kassinin in the presence of amyloid peptides could pave the way for novel therapeutic approaches for neurodegenerative diseases (Carballo-Pacheco, Ismail, & Strodel, 2015).
properties
IUPAC Name |
3-amino-4-[[1-[2-[[6-amino-1-[[1-[[1-[[5-amino-1-[[1-[[1-[[2-[[1-[(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]amino]-4-oxobutanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C59H95N15O18S/c1-30(2)24-38(53(86)66-35(49(63)82)20-23-93-7)65-44(77)28-64-58(91)47(31(3)4)72-55(88)39(25-33-14-9-8-10-15-33)69-52(85)37(18-19-43(62)76)67-54(87)40(27-46(80)81)70-56(89)41(29-75)71-51(84)36(16-11-12-21-60)68-57(90)42-17-13-22-74(42)59(92)48(32(5)6)73-50(83)34(61)26-45(78)79/h8-10,14-15,30-32,34-42,47-48,75H,11-13,16-29,60-61H2,1-7H3,(H2,62,76)(H2,63,82)(H,64,91)(H,65,77)(H,66,86)(H,67,87)(H,68,90)(H,69,85)(H,70,89)(H,71,84)(H,72,88)(H,73,83)(H,78,79)(H,80,81) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXTPETCPVNEEOP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C2CCCN2C(=O)C(C(C)C)NC(=O)C(CC(=O)O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C59H95N15O18S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50895029 | |
Record name | Kassinin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50895029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1334.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Kassinin | |
CAS RN |
63968-82-1 | |
Record name | Kassinin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50895029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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